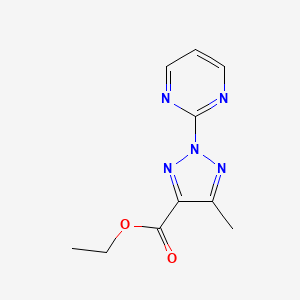![molecular formula C20H28N2O5 B11800399 DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a complex organic compound belonging to the class of diazepines This compound is characterized by its unique structure, which includes a diazepine ring fused with a benzene ring, and functional groups such as formyl and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Diazepine Ring: The initial step involves the formation of the diazepine ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the diazepine intermediate is treated with a formylating agent such as DMF and POCl3.
Protection of Functional Groups: The tert-butyl groups are introduced to protect the carboxylate functionalities. This can be done using tert-butyl chloroformate in the presence of a base like triethylamine.
Final Assembly: The final step involves the coupling of the formylated diazepine with the protected carboxylate groups under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepine derivatives depending on the nucleophile used.
Scientific Research Applications
DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diazepine ring structure allows for binding to specific receptors in the central nervous system, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
- 2,5-Di-tert-butyl-1,4-benzoquinone
Uniqueness
DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is unique due to the presence of both formyl and tert-butyl groups, which confer specific reactivity and stability. The combination of these functional groups with the diazepine ring structure makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ditert-butyl 7-formyl-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)26-17(24)21-9-10-22(18(25)27-20(4,5)6)16-8-7-14(13-23)11-15(16)12-21/h7-8,11,13H,9-10,12H2,1-6H3 |
InChI Key |
UROIKODQDQKRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=C(C=C2)C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


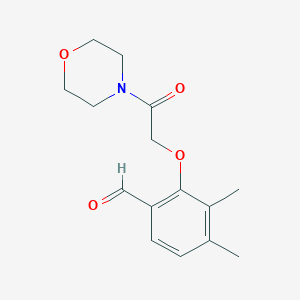
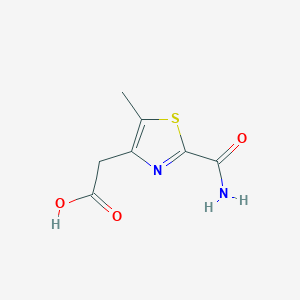
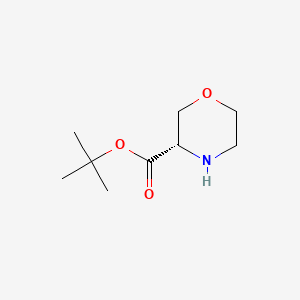
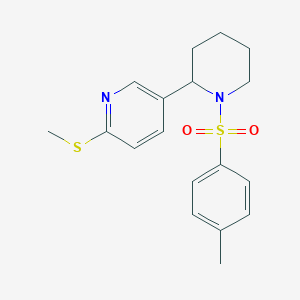
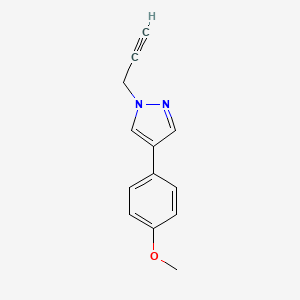

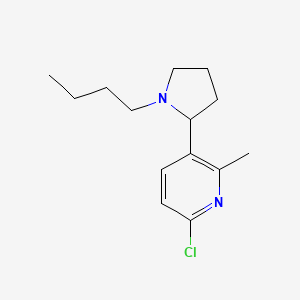
![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)




